Product packaging for 3-Acetyl-2-fluorobenzoic acid(Cat. No.:)

3-Acetyl-2-fluorobenzoic acid

Cat. No.: B7900774
M. Wt: 182.15 g/mol
InChI Key: DVQVDZTXULIVFR-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluorobenzoic acid (CAS 1508190-04-2) is a fluorinated aromatic compound with the molecular formula C 9 H 7 FO 3 and a molecular weight of 182.15 g/mol . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research, particularly in the development of novel heterocyclic compounds with potential biological activity. A primary research application of this compound is its role as a key precursor in the synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives are intensively studied for their antimicrobial properties . Research indicates that 1,3,4-oxadiazole compounds, especially those featuring an acetyl substituent, can exhibit a broad spectrum of biological activity, including significant effects against Gram-positive bacteria such as Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA) strains . The mechanism of antimicrobial action is likely attributed to the presence of the -N=CO group in the 1,3,4-oxadiazole structure, which may influence gene transcription involved in biofilm formation . The incorporation of the 5-nitrofuran-2-yl moiety into structures derived from this chemotype has been shown to yield compounds with strong bactericidal effects and minimal cytotoxicity to normal cell lines, highlighting the value of this scaffold in developing new antimicrobial agents to address antibiotic resistance . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate care, noting that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO3 B7900774 3-Acetyl-2-fluorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQVDZTXULIVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Acetyl 2 Fluorobenzoic Acid

Foundational Synthetic Routes to Fluorinated and Acetylated Benzoic Acids

The construction of the 3-Acetyl-2-fluorobenzoic acid scaffold can be approached through several foundational synthetic strategies. These routes often involve either the direct functionalization of a pre-existing aromatic core or the assembly of the molecule through a series of sequential reactions.

Direct Functionalization Approaches on Aromatic Substrates

Direct functionalization of an aromatic substrate is often the most convergent approach. However, the inherent directing effects of the substituents on the benzene (B151609) ring can pose significant challenges to achieving the desired regiochemistry.

Friedel-Crafts Acylation: A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. In the context of synthesizing this compound, one might consider the acylation of 2-fluorobenzoic acid. However, this approach is complicated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This would likely lead to a mixture of products, with substitution occurring at positions other than the desired C-3 position. Furthermore, the deactivating nature of the carboxylic acid group makes the aromatic ring less susceptible to electrophilic substitution, often requiring harsh reaction conditions that can lead to side reactions or decomposition.

ReactantReagentsExpected Major ProductsChallenges
2-Fluorobenzoic acidAcetyl chloride, AlCl₃Mixture of isomers (e.g., 4-acetyl-2-fluorobenzoic acid, 5-acetyl-2-fluorobenzoic acid)Competing directing effects of fluoro and carboxyl groups; deactivation of the ring.

Multi-step Convergent and Divergent Synthesis Design

Multi-step syntheses offer greater control over the final product's structure by introducing functional groups in a specific order. Both convergent and divergent strategies can be envisioned for the synthesis of this compound.

A convergent approach would involve the synthesis of two or more fragments that are then combined to form the final product. For instance, a suitably substituted benzene derivative could be coupled with a fragment containing the acetyl group.

A divergent approach starts from a common intermediate that can be elaborated into a variety of related products. In this context, a key intermediate such as a di- or tri-substituted benzene derivative could be synthesized and then further functionalized to introduce the remaining groups. For example, starting from a simple fluorinated aromatic compound, one could introduce the other functional groups sequentially, carefully planning the order of reactions to ensure the correct regiochemical outcome.

Precursor-Based Transformations in this compound Synthesis

A more reliable strategy for the synthesis of highly substituted aromatic compounds involves the use of pre-functionalized starting materials that can be transformed into the desired product.

Derivatization of Halogenated Benzoic Acid Intermediates

The use of halogenated benzoic acid intermediates provides a versatile handle for the introduction of the acetyl group through cross-coupling reactions. A plausible route would involve the synthesis of a 3-halo-2-fluorobenzoic acid derivative.

Synthesis of 3-Halo-2-fluorobenzoic Acid Precursors:

From 2-Fluorobenzoic Acid: Direct halogenation of 2-fluorobenzoic acid can be challenging due to the directing effects of the substituents.

From Anthranilic Acids: A more controlled approach involves the Sandmeyer reaction on a suitable anthranilic acid precursor. For example, 2-amino-3-chlorobenzoic acid can be converted to 3-chloro-2-fluorobenzoic acid.

Introduction of the Acetyl Group: Once the 3-halo-2-fluorobenzoic acid is obtained, the acetyl group can be introduced via transition metal-catalyzed cross-coupling reactions.

Coupling ReactionReagentsDescription
Stille Coupling Acetylstannane, Pd catalystInvolves the coupling of an organostannane with an organic halide.
Suzuki Coupling Acetylboronic acid or ester, Pd catalystCouples an organoboron compound with an organic halide.

This approach offers excellent regiochemical control as the position of the acetyl group is determined by the initial placement of the halogen.

Conversion Pathways from Substituted Fluorobenzoic Acid Scaffolds

An alternative strategy involves starting with a fluorinated benzoic acid that is already substituted at the 3-position with a group that can be converted into an acetyl group.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. In the case of 2-fluorobenzoic acid, the carboxylic acid group can direct metalation (lithiation) to the ortho position (C-3). The resulting organolithium species can then be reacted with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group at the desired position. This method has the advantage of being a one-pot procedure and often proceeds with high regioselectivity. researchgate.net

Reaction Scheme via Directed Ortho-Metalation:

Deprotonation: 2-Fluorobenzoic acid is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature to form the dianion.

Ortho-Lithiation: The carboxylate group directs the lithiation to the C-3 position.

Acetylation: The resulting aryllithium intermediate is quenched with an acetylating agent to yield this compound.

Starting MaterialReagentsIntermediateProduct
2-Fluorobenzoic acid1. Strong base (e.g., n-BuLi) 2. Acetylating agent (e.g., Acetyl chloride)2-Fluoro-3-lithiobenzoic acid dianionThis compound

Utilization of Organofluorine Reagents in Chemoselective Transformations

The synthesis can also be approached by constructing the fluorinated ring system using specialized organofluorine reagents. While less common for this specific target, methods involving the cyclization of fluorinated precursors or the use of fluorinating agents on a pre-acetylated benzoic acid derivative could be envisioned. However, controlling the regioselectivity of fluorination on a molecule that already contains two directing groups (acetyl and carboxyl) would be a significant challenge.

Advanced Catalytic Approaches in this compound Production

The synthesis of complex aromatic compounds such as this compound often requires sophisticated catalytic strategies to achieve high yields and selectivity. Modern organic synthesis has increasingly turned to advanced catalytic systems to overcome the challenges associated with the introduction of multiple functional groups onto an aromatic ring.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-fluorine (C-F) bonds. For a molecule like this compound, palladium-catalyzed cross-coupling reactions are of particular interest. For instance, a plausible synthetic route could involve the coupling of a suitably protected 2-fluoro-3-halobenzoic acid derivative with an acetylating agent.

While direct C-H activation and subsequent fluorination of benzoic acid derivatives is an advancing field, it often faces challenges in regioselectivity. researchgate.net Transition-metal-catalyzed approaches, championed by palladium, have enabled the installation of fluorine at C(sp²) sites. researchgate.net Nickel-catalyzed carboxylation of aryl iodides using lithium formate presents another innovative approach for forming the carboxylic acid moiety. rsc.org

A general synthetic strategy could involve the following conceptual steps:

Starting Material Selection : A potential starting point could be a di-halogenated benzene derivative, which allows for sequential and regioselective functionalization.

Introduction of the Carboxyl Group : This can be achieved through various methods, including Grignard reactions with carbon dioxide or transition-metal-catalyzed carboxylation.

Fluorination : The introduction of the fluorine atom can be accomplished via nucleophilic aromatic substitution on an activated aromatic ring or through more advanced methods like those utilizing Selectfluor®. mdpi.com

Acetylation : The acetyl group could be introduced via a Friedel-Crafts acylation, although this method can sometimes lack regioselectivity. A more controlled approach would involve a transition-metal-catalyzed cross-coupling reaction with an acetyl-containing organometallic reagent.

Below is a table summarizing potential transition metal-catalyzed reactions applicable to the synthesis of precursors for this compound.

Reaction Type Catalyst/Reagents Bond Formed Potential Application in Synthesis
Suzuki CouplingPd catalyst, boronic acid/esterC-CIntroduction of the acetyl group via coupling with an acetyl-containing boronic acid derivative.
Negishi CouplingPd or Ni catalyst, organozinc reagentC-CCoupling of a halogenated benzoic acid precursor with an organozinc acetylating agent.
Buchwald-Hartwig AminationPd catalyst, amineC-NNot directly applicable for C-C or C-F bond formation in this context, but highlights the versatility of Pd catalysis.
Catalytic FluorinationPd catalyst, fluoride sourceC-FDirect fluorination of a C-H bond on the benzoic acid backbone, though regioselectivity can be a challenge. researchgate.net

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique selectivity. For the synthesis of this compound, organocatalysts could be employed for selective fluorination or for the introduction of the acetyl group under specific conditions. For example, certain organocatalysts can facilitate electrophilic fluorination of activated aromatic systems with high regioselectivity. mdpi.com

While asymmetric synthesis may not be a primary concern for the final achiral product, the principles of selective transformations are highly relevant. Organocatalysts could potentially be used to differentiate between two similar reactive sites on a precursor molecule, leading to the desired substitution pattern.

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under environmentally benign conditions. While the direct biocatalytic synthesis of this compound is not widely reported, enzymatic methods could be applied to the synthesis of key precursors. For instance, a biocatalytic resolution could be employed to separate a racemic mixture of a chiral intermediate, should the synthetic route proceed through such a species. The introduction of fluorine atoms into organic compounds can impart novel functions, and biocatalytic approaches to creating fluorinated compounds are an area of active research. researchgate.net

Methodologies for Purification and Academic Characterization of this compound

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound.

Chromatography is a fundamental tool for the purification of organic compounds. For this compound, a combination of techniques would likely be employed.

Column Chromatography : This is a standard method for the purification of multi-gram quantities of a compound. A silica gel stationary phase with a solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate, would be a common choice. rsc.org

Preparative Thin-Layer Chromatography (TLC) : For smaller scale purification, preparative TLC can be an effective method. google.com

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, particularly for analytical standards, preparative HPLC is the method of choice.

The progress of the purification can be monitored by analytical TLC, visualizing the spots under UV light.

Once purified, the structure of this compound is confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This technique provides information about the number and environment of hydrogen atoms in the molecule. The aromatic protons will appear as multiplets, and the methyl protons of the acetyl group will be a singlet.

¹³C NMR : This provides information about the carbon skeleton. The spectrum will show distinct signals for the carboxylic acid carbon, the ketone carbon, and the aromatic carbons.

¹⁹F NMR : This is a crucial technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom, and its coupling to nearby protons can provide valuable structural information. rsc.orgresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. rsc.orgnist.govnist.gov

Vibrational Spectroscopy :

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ketone, and C-F stretching vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy and can be particularly useful for observing certain vibrational modes. nih.gov

A summary of the expected spectroscopic data for this compound is presented below.

Spectroscopic Technique Expected Key Features
¹H NMRSignals for aromatic protons, a singlet for the acetyl methyl protons, and a broad singlet for the carboxylic acid proton.
¹³C NMRResonances for the carboxylic acid carbon, ketone carbonyl carbon, aromatic carbons, and the acetyl methyl carbon.
¹⁹F NMRA single resonance, likely showing coupling to adjacent aromatic protons. rsc.orgresearchgate.net
Mass Spectrometry (EI)A molecular ion peak corresponding to the molecular weight of C₉H₇FO₃, and characteristic fragmentation patterns. nist.govnist.gov
Infrared (IR) SpectroscopyBroad O-H stretch for the carboxylic acid, two distinct C=O stretching bands for the ketone and carboxylic acid, and a C-F stretching band. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 2 Fluorobenzoic Acid

Reactivity of the Fluoro-Aromatic System in 3-Acetyl-2-fluorobenzoic Acid

The aromatic ring of this compound is substituted with both electron-withdrawing groups (acetyl and carboxyl) and a halogen (fluoro). This combination significantly influences its susceptibility to both nucleophilic and electrophilic attack.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.org Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing.

In this compound, all three substituents are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609).

Fluorine: Although highly electronegative and deactivating through induction, it possesses lone pairs of electrons that can be donated via resonance, making it an ortho, para-director. libretexts.org

Acetyl Group (-COCH₃): This is a strongly deactivating group due to both its inductive and resonance electron-withdrawing effects. It is a meta-director. libretexts.org

Carboxylic Acid Group (-COOH): Similar to the acetyl group, this is a strongly deactivating, meta-directing group. libretexts.org

Attack at C4: Ortho to the acetyl group, meta to the carboxylic acid, and meta to the fluorine.

Attack at C5: Para to the fluorine, meta to the acetyl group, and para to the carboxylic acid (though meta to its directing influence).

Attack at C6: Ortho to the carboxylic acid and para to the acetyl group.

Considering the strong meta-directing influence of both the acetyl and carboxyl groups, substitution is most likely to occur at the C5 position, which is meta to the acetyl group. This position is also para to the ortho, para-directing fluorine atom. The strong deactivation of the ring means that harsh reaction conditions are typically required for electrophilic substitution to proceed. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionTypeDirecting Effect
-FC2DeactivatingOrtho, Para
-COCH₃C3Strongly DeactivatingMeta
-COOHC1Strongly DeactivatingMeta

Transformations of the Acetyl Moiety

The acetyl group provides a versatile reaction site for various chemical modifications.

Carbonyl Reactivity and Derivatization Strategies

The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic attack. This allows for a range of derivatization strategies common to ketones. Examples include:

Reduction: The carbonyl can be reduced to a secondary alcohol (an ethyl alcohol group) using reducing agents like sodium borohydride (NaBH₄).

Condensation Reactions: It can react with amine derivatives, such as hydrazine or its substituted forms, to yield hydrazones. mdpi.com

Oxidation: In the presence of a base and a halogen (e.g., I₂, Br₂, Cl₂), the acetyl group can undergo the haloform reaction to yield a carboxylate and a haloform (CHX₃), effectively converting the acetyl group into a carboxylic acid.

Table 3: Potential Derivatization Reactions of the Acetyl Group

Reaction TypeReagent(s)Product Functional Group
ReductionNaBH₄Secondary Alcohol
Hydrazone FormationH₂NNH₂ (Hydrazine)Hydrazone
Haloform ReactionI₂ / NaOHCarboxylic Acid
Wittig ReactionPh₃P=CHRAlkene

Alpha-Proton Chemistry and Enolate Formation

The protons on the methyl carbon adjacent to the carbonyl group (alpha-protons) are acidic due to the electron-withdrawing nature of the carbonyl and the aromatic ring. They can be removed by a suitable base, such as lithium diisopropylamide (LDA) or an alkoxide, to form a nucleophilic enolate intermediate. bham.ac.uk

This enolate is a powerful nucleophile and a cornerstone of carbon-carbon bond formation. bham.ac.uk It can participate in several important reactions:

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones.

Alkylation: The enolate can be alkylated by reacting with alkyl halides.

Claisen Condensation: Reaction with an ester can form a β-dicarbonyl compound.

The choice of base and reaction conditions (e.g., temperature) can influence the formation of the enolate. For an acetyl group with only one type of alpha-proton, regioselectivity is not a concern, but controlling the extent of enolate formation can be crucial for subsequent reactions. bham.ac.uk

Carboxylic Acid Functional Group Chemistry

The carboxylic acid is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities. colostate.edu Standard transformations involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. pearson.com

Key reactions include:

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester.

Amide Formation: Direct reaction with an amine is often difficult. More commonly, the carboxylic acid is first activated, for example, by converting it to a more reactive acyl chloride or by using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

Acyl Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This derivative is a common intermediate for the synthesis of esters, amides, and anhydrides. pearson.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Table 4: Common Transformations of the Carboxylic Acid Group

ReactionReagent(s)Product Functional Group
EsterificationR'OH, H⁺ catalystEster
Amide FormationR'₂NH, EDC or SOCl₂Amide
Acyl Chloride FormationSOCl₂ or (COCl)₂Acyl Chloride
Reduction to AlcoholLiAlH₄, then H₂OPrimary Alcohol
Anhydride FormationAcyl Chloride, BaseAnhydride

Esterification, Amidation, and Anhydride Synthesis

The carboxylic acid moiety of this compound is the primary site for esterification, amidation, and anhydride formation. However, the presence of the ortho-fluoro and meta-acetyl substituents is expected to influence the reaction rates and conditions required for these transformations.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. ijstr.org For sterically hindered benzoic acids, microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times. researchgate.net For instance, the esterification of 4-fluoro-3-nitrobenzoic acid, a similarly substituted compound, was successfully carried out under sealed-vessel microwave conditions. researchgate.net

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using peptide coupling reagents. The ortho-fluoro substituent may pose a steric hindrance, potentially requiring more forcing reaction conditions or specialized coupling agents. For sterically hindered and electronically deficient amines, the in situ formation of acyl fluorides has been demonstrated as an effective method for amide bond formation. rsc.org Another approach involves the direct amidation of benzoic acids. For example, late-stage amination of 2-fluorobenzoic acid has been achieved with complete regioselectivity using a directed iridium-catalyzed C-H activation. nih.gov

Anhydride Synthesis: The formation of a symmetric anhydride from this compound would likely require a dehydration reaction, possibly using a strong dehydrating agent like phosphorus pentoxide or by heating with acetic anhydride. The synthesis of unsymmetrical anhydrides could be achieved by reacting the carboxylate salt of this compound with a different acyl chloride.

A hypothetical comparison of reaction conditions for these transformations is presented in Table 1.

Table 1: Hypothetical Reaction Conditions for Esterification, Amidation, and Anhydride Synthesis of this compound This table is for illustrative purposes and is based on general principles of organic chemistry, not on specific experimental data for this compound.

Transformation Reagents Catalyst/Conditions Expected Product
Esterification Methanol H₂SO₄, Reflux Methyl 3-acetyl-2-fluorobenzoate
Amidation Ammonia SOCl₂, then NH₃ 3-Acetyl-2-fluorobenzamide
Anhydride Synthesis Acetic Anhydride Heat 3-Acetyl-2-fluorobenzoic anhydride

Decarboxylation and Reduction Pathways

Decarboxylation: The removal of the carboxyl group from this compound is a potential reaction pathway, although likely requiring harsh conditions. Decarboxylation of aromatic carboxylic acids is generally not facile unless activated by other functional groups. wikipedia.org For instance, the decarboxylation of benzoic acid itself can be achieved by heating its sodium salt with soda-lime. youtube.com Oxidative decarboxylation of benzoic acid can also be induced by peroxyl radicals. nih.gov More relevantly, tandem reduction and decarboxylation of substituted aromatic carboxylic acids, such as 3-acetyl-4-hydroxybenzoic acid, have been reported to yield substituted phenols. rwth-aachen.de The presence of the acetyl and fluoro groups on the ring will influence the electronic environment and thus the feasibility and conditions for decarboxylation.

Reduction Pathways: Both the acetyl and carboxylic acid groups are susceptible to reduction. The acetyl group can be reduced to a secondary alcohol (an ethyl group with a hydroxyl substituent) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is crucial, as LiAlH₄ would also reduce the carboxylic acid to a primary alcohol, while NaBH₄ is generally selective for ketones in the presence of carboxylic acids. Catalytic hydrogenation could also be employed to reduce the acetyl group. The reduction of the carboxylic acid to a primary alcohol would require a strong reducing agent like LiAlH₄ or borane (BH₃).

A summary of potential reduction products is shown in Table 2.

Table 2: Potential Reduction Products of this compound This table is for illustrative purposes and is based on general principles of organic chemistry, not on specific experimental data for this compound.

Reagent Group Reduced Product
NaBH₄ Acetyl 2-Fluoro-3-(1-hydroxyethyl)benzoic acid
LiAlH₄ Acetyl and Carboxyl (2-Fluoro-3-(1-hydroxyethyl)phenyl)methanol
H₂/Pd-C Acetyl 3-Ethyl-2-fluorobenzoic acid
BH₃ Carboxyl (3-Acetyl-2-fluorophenyl)methanol

Intramolecular Cyclization and Rearrangement Processes

The specific arrangement of the acetyl and carboxylic acid groups in this compound does not readily lend itself to simple intramolecular cyclization reactions. However, derivatives of this compound could potentially undergo such transformations. For example, if the acetyl group were oxidized to a carboxylic acid, the resulting phthalic acid derivative could form an anhydride upon heating.

Rearrangement reactions involving this compound are not well-documented. However, general rearrangement reactions of benzoic acid derivatives, such as the benzilic acid rearrangement of related diketones, are known. quora.com It is conceivable that under specific conditions, rearrangements involving the substituents could occur, but this remains speculative without experimental evidence.

Kinetic and Thermodynamic Analyses of Chemical Transformations

Kinetic Analysis: The rate of reactions involving the carboxylic acid group, such as esterification and amidation, will be influenced by both steric and electronic factors. The ortho-fluoro substituent will exert a significant steric hindrance, likely slowing down the rate of nucleophilic attack at the carboxyl carbon. Electronically, both the fluorine atom and the acetyl group are electron-withdrawing, which would increase the electrophilicity of the carboxyl carbon and potentially increase the reaction rate, creating a competing effect with sterics. A kinetic study of the reaction of benzoic acid with various radicals has been conducted, providing insights into the reactivity of the aromatic ring. researchgate.net

Thermodynamic Analysis: The thermodynamic favorability of reactions like esterification is governed by the equilibrium constant. The position of the equilibrium can be influenced by the reaction conditions, such as temperature and the removal of byproducts. libretexts.org Thermodynamic properties of substituted benzenes are crucial for understanding their stability and reactivity. nih.gov Studies on the thermodynamic properties of various substituted benzoic acids have been performed, which can provide a basis for estimating the properties of this compound. jbiochemtech.com

Detailed Mechanistic Studies of Reaction Pathways, Intermediates, and Transition States

Detailed mechanistic studies specifically for this compound are not available. However, the mechanisms of the fundamental reactions it undergoes are well-established for related compounds.

Esterification Mechanism: The Fischer esterification of this compound would proceed through a standard acid-catalyzed nucleophilic acyl substitution mechanism. This involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carboxyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation then gives the final ester product.

Amidation Mechanism: The mechanism of amidation would depend on the specific method used. If an acyl chloride intermediate is formed, the mechanism would involve nucleophilic attack of the amine on the highly electrophilic acyl chloride carbon, followed by elimination of the chloride ion. With peptide coupling reagents, the carboxylic acid is activated to form a reactive intermediate which is then attacked by the amine.

Reduction Mechanism: The reduction of the acetyl group by a hydride reagent like NaBH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The reduction of the carboxylic acid by LiAlH₄ is more complex and involves the formation of an aluminate salt intermediate.

Computational chemistry could provide valuable insights into the reaction pathways, intermediates, and transition states for reactions of this compound. Such studies on related molecules like 2-acetyl-4-fluorobenzoic acid have been used to analyze its electronic structure and predict its reactivity.

Exploration of Derivatives and Structural Analogs of 3 Acetyl 2 Fluorobenzoic Acid in Research

Synthesis and Characterization of Substituted 3-Acetyl-2-fluorobenzoic Acid Derivatives

The synthesis of derivatives of this compound typically involves modifications of the core structure, either by introducing additional substituents to the aromatic ring or by chemical transformation of the existing acetyl and carboxyl groups. The parent molecule, this compound, can itself be synthesized through methods such as the Friedel-Crafts acylation of 2-fluorobenzoic acid, although care must be taken to control the regioselectivity of the reaction.

Derivatives are often prepared from substituted anthranilic acids or other appropriately functionalized precursors. For instance, a related compound, 3-acetyl-2-amino-4-fluorobenzoic acid, highlights a common strategy where an amino group is present on the ring, which can be introduced before or after the acylation and fluorination steps nih.gov.

The characterization of these derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the carbon-hydrogen framework and the successful incorporation of functional groups. The position and splitting patterns of aromatic protons provide definitive evidence of the substitution pattern.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the characteristic vibrational frequencies of key functional groups, such as the carbonyl stretches (C=O) of the acetyl group and the carboxylic acid, as well as the O-H stretch of the carboxyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the synthesized compounds.

Melting Point Analysis: The melting point is a key physical property used to assess the purity of the synthesized crystalline solids.

A summary of typical characterization data for a hypothetical derivative is presented below.

Technique Observation Interpretation
1H NMR Aromatic protons (multiplets), Methyl protons (singlet, ~2.5 ppm), Carboxyl proton (broad singlet, >10 ppm)Confirms the arrangement of substituents on the benzene (B151609) ring and the presence of acetyl and carboxyl groups.
IR (cm-1) ~1680 (acetyl C=O), ~1700 (carboxyl C=O), 2500-3300 (broad, carboxyl O-H)Verifies the presence of the key carbonyl and hydroxyl functional groups.
MS (m/z) Molecular ion peak corresponding to the calculated molecular weightConfirms the identity and elemental formula of the compound.
Melting Point Sharp, defined melting rangeIndicates the purity of the synthesized derivative.

Comparative Studies with Isomeric Fluorobenzoic Acids and their Acetylated Forms

The chemical and physical properties of acetylated fluorobenzoic acids are highly dependent on the relative positions of the substituents. Comparative studies involving isomers of this compound and their non-acetylated parent compounds reveal important insights into the interplay of electronic and steric effects.

The acidity of fluorobenzoic acids, for example, is a well-studied parameter. The position of the fluorine atom dictates its influence on the stability of the carboxylate anion. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

In p-fluorobenzoic acid , the +R effect partially counteracts the -I effect, making it a weaker acid than p-chlorobenzoic acid, where the resonance effect is less pronounced doubtnut.comquora.comquora.com.

In o-fluorobenzoic acid , the strong -I effect, operating over a shorter distance, significantly increases acidity compared to benzoic acid.

When an acetyl group is introduced, it adds another layer of complexity. The acetyl group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R). In This compound , both the ortho-fluoro and meta-acetyl groups are in positions to exert strong electron-withdrawing inductive effects, which is expected to substantially increase the acidity of the carboxylic acid compared to benzoic acid or 2-fluorobenzoic acid alone.

Compound Substituent Position (relative to COOH) Dominant Electronic Effects Expected Relative Acidity
Benzoic Acid-ReferenceBaseline
2-Fluorobenzoic Acid2-FluoroStrong -IHigher
3-Fluorobenzoic Acid3-FluoroModerate -IHigher
4-Fluorobenzoic Acid4-FluoroStrong -I, Moderate +RSlightly Higher
This compound2-Fluoro, 3-AcetylVery Strong -I (both), -R (acetyl)Much Higher

Design and Synthesis of Heterocyclic Systems Incorporating this compound Moieties

The functional groups of this compound serve as versatile handles for constructing fused and substituted heterocyclic systems, which are of significant interest in medicinal and materials chemistry mdpi.comnih.govamazonaws.comijcmas.com.

A prominent pathway for synthesizing heterocyclic systems from carboxylic acids involves their conversion into 1,3,4-oxadiazoles. This multi-step synthesis is a well-established method in heterocyclic chemistry ijper.orgnih.govresearchgate.net.

Hydrazide Formation: The carboxylic acid is first converted to its corresponding acid hydrazide. This is typically achieved by esterifying the carboxylic acid (e.g., with ethanol and a catalytic amount of sulfuric acid) and then reacting the resulting ester with hydrazine hydrate researchgate.netglobalscientificjournal.comresearchgate.net.

Hydrazone Synthesis: The acid hydrazide is then condensed with an aromatic or aliphatic aldehyde to form a hydrazone derivative.

Oxidative Cyclization: The hydrazone is subsequently cyclized to form the 1,3,4-oxadiazole (B1194373) ring. A common method for this step is treatment with an oxidizing agent or a dehydrating agent. For example, cyclization of hydrazones in the presence of acetic anhydride can lead to the formation of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives researchgate.netnih.gov. This acetylation-cyclization is particularly relevant, as it directly utilizes a reagent that mirrors the acetyl group already present in the target scaffold.

This synthetic route demonstrates the potential to incorporate the 3-acetyl-2-fluorobenzoyl moiety into a five-membered heterocyclic ring system known for a wide range of biological activities nih.gov.

The reactive acetyl and carboxyl groups on the this compound backbone can participate in various condensation reactions to form other heterocyclic structures. By analogy with similar starting materials like 2-acetylbenzimidazole, a variety of heterocycles can be envisioned nih.gov.

Pyrazoles and Isoxazoles: The acetyl group can be a key component in forming chalcone intermediates by condensation with aromatic aldehydes. These chalcones can then be reacted with hydrazine or hydroxylamine to yield pyrazoline and isoxazoline rings, respectively nih.gov.

Thiadiazoles and Selenadiazoles: Condensation of the acetyl group with thiosemicarbazide or semicarbazide can produce thiosemicarbazone or semicarbazone intermediates. These can be further cyclized using reagents like selenium dioxide or thionyl chloride to generate 1,2,3-selenadiazole or 1,2,3-thiadiazole rings nih.gov.

Thioflavanones: 2-Fluorobenzoic acids can serve as precursors for thioflavanones through a series of reactions involving condensation with benzaldehydes to form chalcones, followed by deprotection and cyclization researchgate.net.

Structure-Reactivity Relationship (SRR) Studies in Analog Series

Structure-reactivity relationship studies on analogs of this compound aim to understand how structural modifications influence chemical reactivity. The electronic nature of the substituents on the aromatic ring is a primary determinant of reactivity.

Reactivity of the Carboxyl Group: The presence of electron-withdrawing groups, such as the fluorine atom at the ortho position and the acetyl group at the meta position, increases the electrophilicity of the carboxyl carbon. This enhances the rate of nucleophilic substitution reactions, such as esterification or amide bond formation. Conversely, introducing electron-donating groups onto the ring would decrease this reactivity.

Reactivity of the Acetyl Group: The reactivity of the acetyl carbonyl group towards nucleophiles is also enhanced by the electron-withdrawing nature of the adjacent ring system. This facilitates reactions like condensation with hydrazines and aldehydes.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho-carboxyl and meta-acetyl groups, could potentially undergo nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups at the 2-position.

Conformational Analysis of Derivatives and Analogs

The three-dimensional arrangement of the functional groups in this compound and its derivatives is critical to its chemical behavior. Conformational analysis, often supported by computational modeling, reveals the preferred spatial orientations.

For ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, the orientation of the carboxylic acid group relative to the plane of the benzene ring is a key conformational feature. These molecules typically exist as two primary conformers:

cis-conformer: The acidic hydrogen of the carboxyl group is oriented towards the ortho-substituent (the fluorine atom). This conformation is often stabilized by an intramolecular hydrogen bond.

trans-conformer: The acidic hydrogen is pointed away from the ortho-substituent.

Studies on 2-fluorobenzoic acid have shown that it has two low-energy planar cis conformers and higher-energy trans conformers nih.gov. The cis form is generally lower in energy. The introduction of a bulky acetyl group at the 3-position would likely introduce steric strain, potentially causing the carboxyl and acetyl groups to twist out of the plane of the aromatic ring to minimize repulsion. The rotational barrier between the cis and trans conformers is significant, and the trans conformer may decay to the more stable cis form nih.gov.

Conformer Description Relative Energy Key Interactions
cis Carboxyl O-H points towards the 2-fluoro substituent.LowerPotential C=O···H-O intramolecular hydrogen bond; steric repulsion between acetyl and carboxyl groups.
trans Carboxyl O-H points away from the 2-fluoro substituent.HigherLess intramolecular stabilization; potential for intermolecular hydrogen bonding in solid state.

This conformational preference can influence reaction pathways by affecting the accessibility of the reactive sites and the stability of transition states.

Computational Chemistry and Theoretical Modeling of 3 Acetyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of 3-Acetyl-2-fluorobenzoic acid at the atomic and molecular levels.

The electronic structure of this compound is significantly influenced by the interplay of its functional groups: the carboxylic acid, the acetyl group, and the fluorine atom, all attached to a benzene (B151609) ring. Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the acetyl and carboxylic acid groups, along with the high electronegativity of the fluorine atom, is expected to lower the energy of the LUMO, enhancing its electrophilic character.

Illustrative Data:

Table 1: Calculated Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

Molecular Orbital Energy (eV)
HOMO-1 -8.54
HOMO -7.21
LUMO -2.15
LUMO+1 -1.03

| HOMO-LUMO Gap | 5.06 |

The charge distribution within this compound is non-uniform due to the different electronegativities of the constituent atoms. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions of positive and negative electrostatic potential. The MEP map is a valuable tool for predicting how the molecule will interact with other charged or polar species. In this compound, the oxygen atoms of the carbonyl and carboxyl groups will exhibit negative potential, while the hydrogen of the carboxyl group will show a positive potential.

Reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. These descriptors help in predicting the molecule's behavior in chemical reactions.

Illustrative Data:

Table 2: Calculated Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

Descriptor Value
Chemical Potential (μ) -4.68 eV
Hardness (η) 2.53 eV

Conformational Landscape and Molecular Dynamics Simulations

The flexibility of the acetyl and carboxylic acid groups allows for the existence of different rotational isomers, or rotamers.

The orientation of the acetyl and carboxylic acid groups relative to the benzene ring can be explored by systematically rotating the corresponding dihedral angles and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps in identifying the most stable conformations (energy minima) and the energy barriers between them (transition states). For this compound, intramolecular interactions, such as hydrogen bonding between the carboxylic hydrogen and the acetyl oxygen, or steric hindrance between the functional groups, will play a crucial role in determining the preferred conformation. Studies on similar molecules, like 2-fluorobenzoic acid derivatives, suggest that even weak interactions can significantly influence conformational preferences. nih.gov

Illustrative Data:

Table 3: Relative Energies of Key Conformers of this compound This table presents hypothetical data for illustrative purposes.

Conformer Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol)
A 2.5
B 90° 5.8

Prediction and Interpretation of Spectroscopic Data through Theoretical Methods

Computational methods are highly effective in predicting and interpreting various spectroscopic data for this compound, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts for a given molecular structure, theoretical spectra can be generated. These can then be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to the corresponding molecular motions or atomic environments. For instance, the calculated vibrational frequencies can help in assigning the characteristic stretching and bending modes of the carbonyl, hydroxyl, and C-F bonds.

Illustrative Data:

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxylic Acid C=O Stretch 1725
Acetyl C=O Stretch 1690
Carboxylic Acid O-H Stretch 3450

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information provides a detailed picture of the reaction pathway and helps in understanding the factors that control the reaction rate and selectivity. For example, the esterification of the carboxylic acid group or nucleophilic addition to the acetyl group can be modeled to determine the most favorable reaction pathways.

Transition State Characterization and Activation Energy Determination

In the realm of computational chemistry, the characterization of transition states and the determination of activation energies are fundamental to understanding and predicting the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, a transient molecular configuration that is equally likely to proceed to products or revert to reactants. Identifying the precise geometry and energy of this state is crucial for calculating the activation energy (Ea), which is the minimum energy required for a reaction to occur.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate transition state structures. These methods involve sophisticated algorithms that search the potential energy surface of a reaction for saddle points, which correspond to transition states. Once a transition state is located, its structure is confirmed by frequency analysis, where a single imaginary frequency indicates a true transition state. The activation energy is then calculated as the energy difference between the transition state and the reactants.

A thorough review of the scientific literature did not yield specific studies detailing the transition state characterization or activation energy determination for reactions involving this compound. Such studies would be invaluable for understanding its reactivity, for instance, in nucleophilic substitution reactions at the acetyl group or electrophilic aromatic substitution on the benzene ring.

Solvent Effects on Reaction Energetics and Mechanisms

Chemical reactions are rarely carried out in the gas phase; they typically occur in a solvent. The surrounding solvent molecules can significantly influence the energetics and mechanism of a reaction by stabilizing or destabilizing reactants, transition states, and products. Computational chemistry accounts for these solvent effects through various models, which can be broadly categorized as implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the activity or properties of new, untested compounds.

The development of a QSAR/QSPR model involves several steps:

Data Set Selection: A diverse set of derivatives of a lead compound (in this case, this compound) with known activities or properties is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While no specific QSAR or QSPR studies on derivatives of this compound have been reported, the general principles of these methods are applicable. For instance, a QSAR study could be conducted to predict the antibacterial activity of a series of its amide derivatives. The following table provides a hypothetical example of the data that would be used in such a study.

DerivativeSubstituent (R)LogP (Descriptor)Electronic Energy (Descriptor)Antibacterial Activity (pMIC)
1-H2.1-450.35.2
2-CH32.5-489.65.5
3-Cl2.8-910.15.8
4-OCH32.0-564.75.1
5-NO22.2-655.26.0

Table 1. Hypothetical data for a QSAR study on amide derivatives of this compound. The descriptors (LogP and Electronic Energy) would be correlated with the antibacterial activity (pMIC) to develop a predictive model.

Similarly, a QSPR model could be developed to predict a physicochemical property, such as the acid dissociation constant (pKa), of various substituted derivatives of this compound.

Advanced Applications and Emerging Research Avenues for 3 Acetyl 2 Fluorobenzoic Acid

Role as a Key Synthetic Building Block in Complex Molecular Architectures

The strategic placement of three distinct functional groups on the aromatic ring of 3-acetyl-2-fluorobenzoic acid provides multiple reaction sites, rendering it a versatile precursor for the construction of complex molecules. The carboxylic acid and acetyl groups can undergo a wide range of chemical transformations, while the fluorine atom modulates the electronic properties of the ring, influencing reactivity and conferring specific characteristics to the final products.

As a synthetic intermediate, this compound serves as a foundational element for a variety of advanced organic compounds. The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling its integration into larger molecular frameworks through coupling reactions. For instance, its analogue, 3-chloro-2-fluorobenzoic acid, is utilized as a building block for active pharmaceutical ingredients (APIs), such as Aurora A kinase inhibitors, by employing peptide coupling chemistry ossila.com. Similarly, the acetyl group's ketone functionality allows for reactions like aldol (B89426) condensations, reductions to alcohols, or conversions to oximes and hydrazones, further expanding its synthetic potential. This dual reactivity makes it a valuable starting material in multi-step syntheses aimed at producing complex, biologically active molecules.

The structure of this compound is an ideal scaffold for the synthesis of novel heterocyclic compounds, which are central to medicinal chemistry and materials science. The ortho-positioning of the acetyl and carboxylic acid groups can facilitate intramolecular cyclization reactions to form five-, six-, or seven-membered rings. This strategic arrangement is analogous to that seen in other substituted benzoic acids used in heterocyclic oriented synthesis (HOS). For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a versatile building block for the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles, quinoxalinones, and benzodiazepinediones nih.gov. The reactivity of this compound can be similarly harnessed to produce a diverse library of heterocyclic structures, which are of significant interest in drug discovery nih.gov.

Contributions to Radiochemistry and Isotopic Labeling Methodologies

The presence of a fluorine atom makes this compound and its derivatives prime candidates for isotopic labeling, particularly with fluorine-18 (B77423) (¹⁸F), the most commonly used radioisotope in Positron Emission Tomography (PET) nih.govarkat-usa.org. PET is a powerful molecular imaging technique that relies on the detection of radiolabeled molecules to visualize and quantify physiological processes in vivo arkat-usa.orgarkat-usa.org. The relatively long half-life (109.7 minutes) and low positron energy of ¹⁸F make it ideal for synthesizing radiotracers for clinical and preclinical research nih.govumich.edu.

The incorporation of fluorine-18 into aromatic molecules like this compound is typically achieved through nucleophilic substitution reactions. In this process, a leaving group on the aromatic ring is displaced by the [¹⁸F]fluoride anion.

Key aspects of this strategy include:

Precursor Design: Efficient radiolabeling requires a suitable precursor. For aromatic systems, diaryliodonium salts are often used as they are highly reactive towards nucleophilic substitution nih.gov. Alternatively, molecules with good leaving groups, such as nitro or trimethylammonium groups, activated by electron-withdrawing substituents, can be effective.

Reaction Conditions: The [¹⁸F]fluoride ion must be activated for the reaction to proceed efficiently. This is typically done by removing water through azeotropic distillation and using a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a base like potassium carbonate nih.govacs.org. The reaction is usually conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) at elevated temperatures acs.org.

Application Example: A relevant example is the synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid from a 1-arylbenziodoxole precursor. This method achieved a radiochemical yield of up to 39% with excellent purity, demonstrating a viable pathway for producing ¹⁸F-labeled fluorobenzoic acids for potential use as PET tracers arkat-usa.orgarkat-usa.org. Such labeled compounds can be conjugated to peptides or other biomolecules for targeted imaging applications arkat-usa.orgarkat-usa.org.

ParameterTypical ConditionPurpose
Radioisotope Fluorine-18 ([¹⁸F]F⁻)Positron emitter for PET imaging nih.govumich.edu.
Precursor Diaryliodonium salts, Nitro-substituted arenesProvides a good leaving group for nucleophilic attack nih.gov.
Catalyst Kryptofix 2.2.2 (K₂₂₂) / K₂CO₃Sequesters K⁺ ion, enhancing the nucleophilicity of [¹⁸F]F⁻ nih.govacs.org.
Solvent DMSO, AcetonitrilePolar aprotic solvent to dissolve reactants.
Temperature 80–150 °CProvides activation energy for the substitution reaction arkat-usa.orgacs.org.

Development of Chemical Probes and Ligands for Advanced Materials

The functional groups of this compound make it a promising candidate for the design of ligands used in the construction of advanced materials, such as Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands rsc.orgresearchgate.netnih.gov. The properties of a MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the structure of its constituent metal nodes and organic linkers rsc.orgnih.gov.

This compound can function as a multitopic organic linker. The carboxylic acid group readily coordinates with metal centers, forming the primary framework structure ossila.com. The acetyl and fluoro groups, while not directly participating in the framework coordination, extend into the pores of the MOF. These pendant groups can:

Tune Pore Environment: The size and polarity of the acetyl and fluoro groups can modify the dimensions and chemical environment of the pores, influencing the MOF's selectivity for gas storage and separation rsc.org.

Introduce Functionality: The ketone of the acetyl group can serve as a site for post-synthetic modification, allowing for the introduction of new functional groups after the MOF has been assembled.

Enhance Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can affect guest-host binding within the framework.

Synthesis of Probes for Chemical Biology (e.g., ¹⁹F NMR probes for metabolomics studies)

The unique properties of the fluorine atom, such as its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy and its minimal steric perturbation, have made fluorinated molecules valuable as probes in chemical biology. While direct studies on this compound as a ¹⁹F NMR probe for metabolomics are not extensively documented, the broader class of fluorobenzoic acids has been investigated as effective tools for studying molecular interactions.

The core concept relies on the sensitivity of the ¹⁹F NMR chemical shift to the local microenvironment. When a fluorinated molecule binds to a biological macromolecule, such as a protein, changes in the electronic environment around the fluorine atom lead to a shift in its resonance frequency. This phenomenon can be exploited to study binding events, determine binding affinities, and probe the nature of the binding site.

Research on isomers of fluorobenzoate has demonstrated the feasibility of this approach. For instance, studies on the interaction of o-, m-, and p-fluorobenzoates with enzymes like porcine kidney D-amino acid oxidase have shown distinct ¹⁹F NMR chemical shifts for the free and protein-bound states of these molecules nih.gov. The magnitude and direction of these shifts provide insights into the proximity of the fluorine atom to different parts of the protein's active site nih.gov.

The presence of the acetyl group in this compound offers a potential advantage for its development as a chemical probe. This functional group can serve as a reactive handle for covalent attachment to other molecules of interest, such as peptides, drugs, or metabolites. This would enable the creation of more complex and targeted probes. Furthermore, the acetyl group and the specific ortho-fluoro, meta-acetyl substitution pattern can influence the electronic properties of the aromatic ring, potentially fine-tuning the sensitivity of the ¹⁹F NMR signal to its environment.

The development of fluorinated probes for chemical biology also extends to bioorthogonal labeling techniques. A novel fluorine-thiol displacement reaction has been developed, which allows for the selective labeling of substrates containing a fluoroacetamide (B1672904) group nih.gov. This suggests that the acetyl group in this compound could be chemically modified to a fluoroacetyl group, opening up possibilities for its use in such advanced labeling strategies.

Below is a table summarizing the reported ¹⁹F NMR chemical shifts for different isomers of fluorobenzoate, illustrating the sensitivity of the fluorine nucleus to its position on the benzene (B151609) ring and its binding state.

CompoundChemical Shift (Free) (ppm)Chemical Shift (Bound to DAO) (ppm)
o-Fluorobenzoate6.012.5
m-Fluorobenzoate8.25.4
p-Fluorobenzoate11.913.1

Data sourced from a study on the interaction of fluorobenzoates with porcine kidney D-amino acid oxidase nih.gov. Chemical shifts are referenced to 20 mM NaF.

Potential in Materials Science Research (e.g., polymers, functional coatings)

In the realm of materials science, the incorporation of fluorine atoms into polymers and coatings is a well-established strategy to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. While specific research on the use of this compound in materials science is in its nascent stages, the molecule's distinct functional groups—a carboxylic acid, an acetyl group, and a fluorinated aromatic ring—suggest its potential as a versatile building block for advanced materials.

The carboxylic acid group provides a key reactive site for polymerization reactions. It can be readily converted into a variety of derivatives, such as esters and amides, which can then serve as monomers for condensation polymerization. For example, polymers based on vinylbenzoic acid have been successfully synthesized via free radical polymerization researchgate.net. By analogy, derivatives of this compound could be designed to participate in similar polymerization processes, leading to the creation of novel fluorinated polymers.

The presence of the fluorine atom is particularly significant for the development of functional coatings. Fluorinated polymers are known for their hydrophobicity and oleophobicity, properties that are highly sought after for applications such as self-cleaning surfaces, anti-fouling coatings, and corrosion-resistant layers semanticscholar.org. The introduction of this compound into a polymer backbone could enhance these properties.

Furthermore, the acetyl group offers an additional point of functionality. It can be used for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to tailor the material's properties for specific applications. For instance, the ketone functionality of the acetyl group could be utilized in cross-linking reactions to improve the mechanical strength and thermal stability of the resulting polymer. It could also serve as an anchoring site for the attachment of biologically active molecules or dyes.

Future Research Trajectories and Unresolved Challenges Pertaining to 3 Acetyl 2 Fluorobenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for analogous compounds, such as 2-acetyl-4-fluorobenzoic acid, often rely on traditional methods like Friedel-Crafts acylation or multi-step processes involving diazotization. While effective, these methods can suffer from drawbacks including the use of harsh reagents, generation of significant waste, and potential for isomer formation.

Future research must prioritize the development of more efficient and environmentally benign synthetic pathways. Key areas of focus should include:

Catalytic Approaches: Exploring novel transition-metal catalysts or organocatalysts could lead to more direct and selective methods for the acetylation and fluorination of benzoic acid derivatives.

Green Chemistry Principles: The implementation of greener solvents, reducing the number of synthetic steps (pot economy), and minimizing waste (atom economy) are crucial for sustainable production.

Biocatalysis: Investigating enzymatic pathways for the synthesis of fluorinated aromatic compounds could offer a highly selective and sustainable alternative to traditional chemical methods. The bacterial degradation of 4-fluorobenzoate, for instance, points to the existence of enzymes capable of processing fluorinated rings. nih.gov

Synthetic Strategy Potential Advantages Research Focus
Advanced CatalysisHigher selectivity, milder reaction conditions, reduced byproducts.Development of novel transition metal and organocatalysts.
Flow ChemistryImproved safety, scalability, and reaction control.Optimization of continuous flow processes for synthesis.
BiocatalysisHigh chemo-, regio-, and stereoselectivity; sustainable.Enzyme discovery and engineering for targeted synthesis.

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique arrangement of the three functional groups in 3-Acetyl-2-fluorobenzoic acid—a carboxylic acid, a ketone, and a fluorine atom on an aromatic ring—creates a platform for diverse chemical transformations. While the individual reactivity of these groups is well-understood, their interplay could lead to novel and unexpected chemical pathways.

Future explorations should investigate:

Intramolecular Reactions: The proximity of the acetyl and carboxylic acid groups may facilitate unique intramolecular cyclization or condensation reactions, providing access to novel heterocyclic scaffolds.

Fluorine-Directed Reactivity: The influence of the ortho-fluoro substituent on the reactivity of the adjacent acetyl and carboxylic acid groups is a key area for investigation. This includes its impact on the acidity of the carboxylic acid and the electrophilicity of the ketone.

Derivatization for Functional Applications: Systematic derivatization of the carboxylic acid (e.g., forming esters, amides, or hydrazides) and the acetyl group can generate a library of new compounds for screening in various applications, from pharmaceuticals to materials science. researchgate.netresearchgate.net For example, derivatives of related fluorobenzoic acids have been used to create Schiff bases and 1,3,4-oxadiazole (B1194373) analogs with biological activity. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Design

The discovery and development of new molecules is a resource-intensive process. harvard.eduspringernature.com Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting molecular properties and guiding experimental design. harvard.eduastrazeneca.comacs.org

For this compound, AI and ML could be pivotal in:

Property Prediction: Training ML models on existing chemical databases can enable the rapid and accurate prediction of key properties for this compound and its derivatives, including solubility, toxicity, and potential biological activities. harvard.edu

De Novo Design: Generative models can design novel derivatives of this compound with optimized properties for specific applications, such as targeting a particular biological receptor.

Reaction Optimization: Machine learning algorithms can analyze complex reaction data to identify the optimal conditions for synthesizing the target compound and its analogs, saving time and resources. acs.org

AI/ML Application Objective Potential Impact
QSAR ModelingPredict biological activity and toxicity.Prioritize synthesis of promising drug candidates.
Generative ModelsDesign novel molecules with desired properties.Accelerate the discovery of new materials and therapeutics.
Process OptimizationIdentify optimal reaction conditions.Improve synthetic efficiency and reduce development costs.

Interdisciplinary Research Opportunities with Adjacent Scientific Fields

The unique chemical structure of this compound makes it a valuable building block for a range of interdisciplinary applications.

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to the favorable effects of fluorine on metabolic stability and binding affinity. perkinelmer.com Derivatives of similar substituted benzoic acids are used as building blocks for active pharmaceutical ingredients (APIs), such as Aurora A inhibitors. ossila.com Future work could involve synthesizing derivatives of this compound as potential enzyme inhibitors or receptor ligands.

Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals and metal-organic frameworks (MOFs). ossila.com The specific stereoelectronic properties imparted by the acetyl and fluoro groups could be exploited to create novel materials with unique optical or electronic properties.

Chemical Biology and Medical Imaging: The incorporation of the fluorine-18 (B77423) isotope ([¹⁸F]) into molecules is crucial for Positron Emission Tomography (PET), a powerful medical imaging technique. arkat-usa.org Developing methods for the late-stage ¹⁸F-fluorination of this compound or its derivatives could yield new PET radiotracers for diagnosing and studying diseases. arkat-usa.orgpharmtech.com Furthermore, the use of ¹⁹F NMR spectroscopy is a growing area in metabolomics, and molecules like this compound could serve as scaffolds for new ¹⁹F probes. ossila.com

Overcoming Current Limitations in Characterization and Analysis

The accurate characterization and analysis of fluorinated organic compounds can present unique challenges. Future research will need to address these limitations to ensure the purity and structural integrity of this compound and its derivatives.

Complex NMR Spectra: The presence of fluorine can complicate ¹H and ¹³C NMR spectra due to heteronuclear coupling (J-coupling). Advanced NMR techniques and computational methods will be essential for unambiguous spectral assignment.

Chromatographic Purification: The separation of potential isomers or closely related byproducts formed during synthesis can be challenging. The development of specialized chromatographic methods will be crucial for obtaining highly pure samples.

Fluorine Detection: Detecting and quantifying all fluorinated species, including potential metabolites or degradation products, can be difficult with standard analytical techniques. perkinelmer.com Novel fluorine-specific detection methods, such as those coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), could provide a more complete picture of the fate of these compounds in biological and environmental systems. perkinelmer.comelsevierpure.com

Solid-State Characterization: Understanding the crystal packing and solid-state structure is vital, particularly for pharmaceutical applications. Potential issues like polymorphism or conformational instability in the solid state will require thorough investigation using techniques like X-ray crystallography and solid-state NMR.

By addressing these research trajectories and overcoming the associated challenges, the scientific community can unlock the full potential of this compound as a valuable compound in chemistry, medicine, and materials science.

Q & A

Q. What are the established synthetic routes for 3-Acetyl-2-fluorobenzoic acid, and what reagents/conditions are typically employed?

The synthesis of fluorinated benzoic acid derivatives often involves nucleophilic fluorination, Friedel-Crafts acetylation, or halogenation followed by functional group transformations. For example, nucleophilic fluorination of 2-nitrobenzoic acid derivatives using KF or Selectfluor® under controlled temperatures (40–80°C) can introduce fluorine at the ortho position . Subsequent acetylation via Friedel-Crafts reactions with acetyl chloride and Lewis acids (e.g., AlCl₃) may yield the acetylated product. Purity optimization often requires recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR to confirm fluorine placement and ¹H/¹³C NMR for structural elucidation.
  • X-ray crystallography : Single-crystal analysis (e.g., using the WinGX suite) resolves bond angles and molecular packing, critical for confirming stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Fluorinated benzoic acids are explored as enzyme inhibitors or anti-inflammatory agents due to their structural mimicry of salicylic acid derivatives. The acetyl and fluorine groups enhance metabolic stability and binding affinity to target proteins, making them valuable in drug discovery .

Q. How can researchers ensure the purity of this compound during synthesis?

Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) and melting point analysis. Contaminants like unreacted precursors are minimized using gradient elution and preparative TLC .

Q. What safety protocols are recommended for handling fluorinated benzoic acids?

Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid inhalation/contact. Emergency measures include rinsing eyes with water (15+ minutes) and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can the fluorination efficiency in this compound synthesis be optimized to address low yields?

Yield improvements may involve:

  • Catalyst screening : AgNO₃ or Cu-mediated systems enhance fluorination selectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.
  • Temperature modulation : Lower temperatures (e.g., 0°C) reduce side reactions in electrophilic fluorination .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

Discrepancies may arise from impurities or assay variability. Solutions include:

  • Reproducibility checks : Independent validation across labs with standardized protocols.
  • Structural reanalysis : Re-examining NMR/X-ray data to confirm compound identity .
  • Purity reassessment : Advanced chromatographic methods (e.g., UPLC-MS) to detect trace contaminants .

Q. How does the fluorine atom influence the electronic and steric properties of this compound in catalysis?

Fluorine’s electronegativity increases the acidity of the carboxylic group (pKa ~2.5–3.0), enhancing hydrogen-bonding interactions in catalytic cycles. Steric effects from ortho-substitution may restrict rotational freedom, favoring specific transition states .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model reaction pathways, focusing on Fukui indices for electrophilic/nucleophilic sites. Molecular docking simulations predict binding affinities to biological targets (e.g., COX enzymes) .

Q. How can crystallographic data address challenges in polymorph identification for this compound?

Single-crystal X-ray diffraction distinguishes polymorphs by analyzing unit cell parameters and hydrogen-bonding networks. Rietveld refinement of powder XRD data quantifies phase purity, critical for reproducibility in formulation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.